

# Application Notes and Protocols: Image Analysis of Folcepri (99mTc-etarfolatide) SPECT Scans

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Folcepri  |           |
| Cat. No.:            | B15179267 | Get Quote |

For: Researchers, Scientists, and Drug Development Professionals

Subject: Standardized Methodologies for the Quantitative and Qualitative Analysis of **Folcepri** SPECT Scans for Folate Receptor (FR) Assessment.

## Introduction

Folcepri (99mTc-etarfolatide) is a radiopharmaceutical imaging agent designed for Single Photon Emission Computed Tomography (SPECT). It targets the folate receptor (FR), which is overexpressed in a variety of epithelial cancers, including ovarian, lung, and breast cancer, but has limited expression in most normal tissues.[1][2] This allows for noninvasive, whole-body imaging to assess FR expression in tumors.[1][3] Accurate and reproducible image analysis is critical for determining a patient's FR status, which can help identify individuals who may benefit from FR-targeted therapies like vintafolide.[1][4]

These application notes provide detailed protocols for patient preparation, image acquisition, reconstruction, and analysis of **Folcepri** SPECT scans to ensure standardized and quantitative assessment of FR-positive lesions.

# Pre-Imaging Protocol: Patient Preparation and Agent Administration



Correct patient preparation is crucial to optimize image quality by reducing background uptake of <sup>99m</sup>Tc-etarfolatide.

#### 2.1 Patient Preparation:

- Fasting: Patients should fast for a minimum of 4-6 hours prior to the administration of **Folcepri** to minimize physiological folate competition.
- Hydration: Patients should be well-hydrated. Encourage drinking water before and after the scan to facilitate radiotracer clearance.
- Folic Acid Pre-injection: To reduce uptake in non-malignant tissues that express FR (like kidneys and liver) and improve the tumor-to-background ratio, a pre-injection of folic acid is recommended.[1][5][6] Administer a low dose of folic acid (e.g., 1 mg) intravenously 1-3 minutes before the **Folcepri** injection.[7][8]
- 2.2 Radiopharmaceutical Preparation and Administration:
- Reconstitution: **Folcepri** is a kit for radiopharmaceutical preparation.[9] Reconstitute the etarfolatide vial with a sterile, non-pyrogenic solution of sodium pertechnetate (<sup>99m</sup>Tc) from an approved <sup>99m</sup>Mo/<sup>99m</sup>Tc generator, following the manufacturer's instructions.
- Dose: The recommended adult dose is approximately 740 MBq (20 mCi) of <sup>99m</sup>Tcetarfolatide.[5][7]
- Administration: Administer the dose as an intravenous bolus injection.

# **SPECT/CT Image Acquisition Protocol**

Co-registration with an anatomical imaging modality like CT is essential for accurate localization and attenuation correction.

#### 3.1 Imaging Timeline:

- Imaging should be performed approximately 1 to 1.5 hours post-injection of <sup>99m</sup>Tcetarfolatide.[5]
- 3.2 CT Acquisition:



- · Scanner: Multi-slice CT scanner.
- Scan Type: A low-dose, non-contrast CT scan is typically sufficient for anatomical localization and attenuation correction.
- Parameters:
  - kVp: 120-140 kVp
  - mAs: 30-100 mAs (using dose modulation techniques)
  - Slice Thickness: 2.5-5.0 mm

#### 3.3 SPECT Acquisition:

- Scanner: Dual-head gamma camera equipped with Low-Energy High-Resolution (LEHR) collimators.
- Energy Peak: 140 keV with a 15-20% energy window.
- Acquisition Mode: Step-and-shoot or continuous rotation.
- Matrix Size: 128x128.
- Projections: 60-120 projections over 360 degrees.
- Time per Projection: 20-30 seconds.

# Image Reconstruction and Processing

Standardized reconstruction is key to enabling quantitative analysis.

#### 4.1 Reconstruction Algorithm:

- Use an iterative reconstruction algorithm such as Ordered Subsets Expectation Maximization (OSEM).[10]
- Iterations and Subsets: A common starting point is 8-10 subsets and 2-4 iterations. These parameters should be optimized and standardized for the specific system.



#### 4.2 Corrections:

- Attenuation Correction: Apply CT-based attenuation correction. This is critical for accurate quantification.
- Scatter Correction: Use a window-based method (e.g., dual-energy window) or a modelbased correction.
- Resolution Recovery: Apply resolution recovery (collimator-detector response) modeling to improve spatial resolution and quantitative accuracy.
- 4.3 Post-Reconstruction Filtering:
- Apply a 3D Gaussian filter (e.g., 8-10 mm FWHM) to reduce image noise. The filter parameters should be kept consistent.

# **Image Analysis and Quantification**

Image analysis involves both qualitative assessment and quantitative measurements. SPECT images should be manually fused with the patient's prior diagnostic CT or MRI images for precise lesion identification.[1]

- 5.1 Qualitative Analysis (Visual Assessment):
- Identify target lesions based on RECIST 1.1 criteria from a baseline diagnostic CT or MRI.[9]
  [11]
- Assess <sup>99m</sup>Tc-etarfolatide uptake in these lesions on the fused SPECT/CT images.
- Score uptake relative to the surrounding background tissue.[12]
  - FR-Positive: Uptake is visually greater than the surrounding background activity.
  - FR-Negative: Uptake is equal to or less than the background activity.
- 5.2 Semi-Quantitative Analysis:



5.2.1 Standardized Uptake Value (SUV) Calculation: The Standardized Uptake Value (SUV) normalizes the radioactivity concentration in a region of interest (ROI) to the injected dose and a measure of body size, allowing for semi-quantitative comparison.[13][14]

The formula for SUV is: SUV = (Radioactivity Concentration in ROI [MBq/mL]) / (Injected Dose [MBq] / Body Weight [kg])

- SUVmax: The maximum pixel value within the tumor ROI. It is simple to measure but sensitive to noise.
- SUVpeak: An average of pixel values within a small, fixed-size ROI placed in the most intense area of the tumor, which is less sensitive to noise than SUVmax.[14]
- SUVmean: The average SUV of all pixels within the entire tumor ROI.

5.2.2 Tumor-to-Background Ratio (TBR): TBR provides a measure of lesion conspicuity. TBR = SUVmax lesion / SUVmean background

 A background ROI should be drawn in a relevant normal tissue region (e.g., contralateral healthy tissue, muscle).

# **Data Presentation and Interpretation**

6.1 Folate Receptor (FR) Status Classification: Patients can be categorized based on the percentage of their target lesions that are FR-positive. This classification has been shown to correlate with clinical outcomes for FR-targeted therapies.[1][11]

- FR(100%): All target lesions are FR-positive.
- FR(10-90%): At least one, but not all, target lesions are FR-positive.
- FR(0%): No target lesions are FR-positive.

6.2 Quantitative Data Summary: Quantitative data from image analysis should be summarized for clarity and comparison.



| Parameter    | Lesion 1    | Lesion 2    | Lesion N | Normal Liver |
|--------------|-------------|-------------|----------|--------------|
| Location     | Left Lung   | Pericardium |          | Right Lobe   |
| Size (mm)    | 25          | 18          |          | N/A          |
| Visual Score | FR-Positive | FR-Positive |          | N/A          |
| SUVmax       | 8.5         | 6.2         |          | 2.1          |
| SUVpeak      | 7.1         | 5.4         |          | 1.8          |
| TBR          | 4.0         | 3.0         |          | N/A          |

Table 1: Example of a quantitative data summary table for a patient's **Folcepri** SPECT scan.

6.3 Biodistribution Data: In healthy volunteers, <sup>99m</sup>Tc-etarfolatide primarily distributes to the kidneys, liver, and bladder.[5] Pre-injection with folic acid reduces this background uptake.[1][5] [6]

| Organ                | Mean Effective Dose<br>(mSv/MBq) | Peak Uptake (% Injected<br>Dose) |
|----------------------|----------------------------------|----------------------------------|
| Urinary Bladder Wall | 0.026                            | N/A                              |
| Kidneys              | 0.025                            | ~10%                             |
| Liver                | N/A                              | 17%                              |
| Red Marrow           | N/A                              | 16%                              |

Table 2: Radiation dosimetry and peak organ uptake of <sup>99m</sup>Tc-etarfolatide in healthy volunteers. [5]

# **Diagrams and Workflows**

7.1 Experimental Workflow for Folcepri SPECT Imaging and Analysis





Click to download full resolution via product page

Caption: Workflow from patient preparation to final data analysis for Folcepri SPECT.



7.2 Folate Receptor Alpha (FRα) Signaling Pathway The folate receptor internalizes folic acid via endocytosis.[15] Upon binding, it can also activate downstream signaling cascades, such as the JAK-STAT and ERK pathways, which are implicated in cell growth and proliferation.[16] [17][18][19]



Click to download full resolution via product page

Caption: Simplified signaling pathway of the Folate Receptor  $\alpha$  (FR $\alpha$ ).



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Development of Folate Receptor-Targeted PET Radiopharmaceuticals for Tumor Imaging
  —A Bench-to-Bedside Journey PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging the folate receptor on cancer cells with 99mTc-etarfolatide: properties, clinical use, and future potential of folate receptor imaging PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Technetium (99mTc) etarfolatide Wikipedia [en.wikipedia.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Phase I clinical trial of 99mTc-etarfolatide, an imaging agent for folate receptor in healthy Japanese adults PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neocepri | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. EANM practice guideline for quantitative SPECT-CT PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase II study of treatment of advanced ovarian cancer with folate-receptor-targeted therapeutic (vintafolide) and companion SPECT-based imaging agent (99mTc-etarfolatide) PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Standardized uptake value Wikipedia [en.wikipedia.org]
- 14. TPC SUV [turkupetcentre.net]
- 15. Folate based radiopharmaceuticals for imaging and therapy of cancer and inflammation -PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Emerging roles for folate receptor FOLR1 in signaling and cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]



- 18. Emerging roles for folate receptor FOLR1 in signaling and cancer PMC [pmc.ncbi.nlm.nih.gov]
- 19. Folate Receptor Alpha—A Novel Approach to Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Image Analysis of Folcepri (99mTc-etarfolatide) SPECT Scans]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15179267#image-analysis-techniques-for-folceprispect-scans]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com